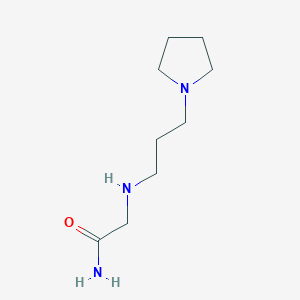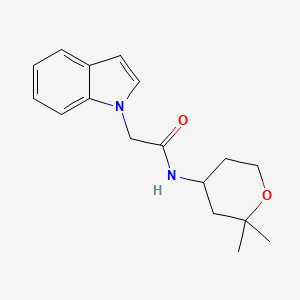
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide, also known as OTBFC, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OTBFC belongs to the class of benzothiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide has been reported to inhibit the activity of several enzymes, including topoisomerase II, histone deacetylase, and telomerase, which are known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. The compound has also been reported to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP, and activate pro-apoptotic proteins, such as Bax and Bak. In addition, N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for the development of new cancer therapeutics. However, the compound has several limitations, including its poor solubility in water and low bioavailability, which can limit its effectiveness in vivo. Moreover, further studies are needed to investigate the potential toxicity and side effects of N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide before it can be considered for clinical use.
Orientations Futures
Several future directions can be explored to further investigate the potential therapeutic applications of N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide. One possible direction is to modify the chemical structure of the compound to improve its solubility and bioavailability. Another direction is to investigate the potential synergistic effects of N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide with other anticancer agents, which may enhance its efficacy and reduce its toxicity. Moreover, further studies are needed to investigate the mechanism of action of N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide and its potential applications in other diseases, such as inflammation and infectious diseases.
Méthodes De Synthèse
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide can be synthesized by the reaction of 2-furoic acid, 2-aminobenzenethiol, and phosphorus oxychloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate 2-(2-furyl)-1,3-benzothiazole, which is then treated with a mixture of acetic anhydride and acetic acid to yield N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-11(9-2-1-5-17-9)13-7-3-4-8-10(6-7)18-12(16)14-8/h1-6H,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUKQEPAAMZVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3H-1,3-benzothiazol-6-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)



![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)


![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)